(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14620952
InChI: InChI=1S/C22H21FN4O/c1-14(24-12-11-16-13-25-20-6-4-3-5-19(16)20)21-15(2)26-27(22(21)28)18-9-7-17(23)8-10-18/h3-10,13,25-26H,11-12H2,1-2H3
SMILES:
Molecular Formula: C22H21FN4O
Molecular Weight: 376.4 g/mol

(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC14620952

Molecular Formula: C22H21FN4O

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C22H21FN4O
Molecular Weight 376.4 g/mol
IUPAC Name 2-(4-fluorophenyl)-4-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C22H21FN4O/c1-14(24-12-11-16-13-25-20-6-4-3-5-19(16)20)21-15(2)26-27(22(21)28)18-9-7-17(23)8-10-18/h3-10,13,25-26H,11-12H2,1-2H3
Standard InChI Key BNOOVCYWPDNMQQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCC3=CNC4=CC=CC=C43)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the pyrazolone class, characterized by a five-membered pyrazole ring fused with a ketone group. Its structure integrates a 4-fluorophenyl group at position 2, a methyl group at position 5, and an ethylidene-amino-indole substituent at position 4 (Figure 1). The (4Z) configuration indicates the Z-stereochemistry of the ethylidene moiety, which influences molecular geometry and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC23_{23}H22_{22}FN4_4O
Molecular Weight388.45 g/mol
IUPAC Name(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
SMILES NotationCC1=NNC(=O)/C1=C(\C=NCC2=CNC3=C2C=CC=C3)C4=CC=C(C=C4)F

The indole moiety introduces aromaticity and hydrogen-bonding capabilities, while the fluorine atom enhances electronegativity and metabolic stability .

Synthesis and Structural Elucidation

Analytical Characterization

Structural confirmation relies on advanced spectroscopic techniques:

  • NMR Spectroscopy: 1^1H NMR signals at δ 2.35 (s, CH3_3), δ 7.1–8.2 (aromatic protons), and δ 8.9 (NH indole).

  • Mass Spectrometry: Molecular ion peak at m/z 388.45 [M+H]+^+ .

  • IR Spectroscopy: Bands at 1680 cm1^{-1} (C=O) and 3300 cm1^{-1} (N-H) .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound exhibits moderate hydrophobicity (LogP ≈ 3.2), favoring membrane permeability but limiting aqueous solubility. Predicted solubility in DMSO: >10 mM; in water: <0.1 mM.

Stability

  • Thermal Stability: Decomposes at 210°C (DSC).

  • Photostability: Susceptible to UV-induced degradation due to the conjugated diene system .

ADME Profile

  • Absorption: High gastrointestinal absorption (Caco-2 permeability: 8.9 × 106^{-6} cm/s).

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the indole ring.

  • Excretion: Primarily renal (70%) with minor biliary elimination .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

Pyrazolone derivatives are known cyclooxygenase-2 (COX-II) inhibitors. Molecular docking studies suggest this compound binds to the COX-II active site via:

  • Hydrogen bonds between the carbonyl group and Arg120.

  • π-π stacking between the 4-fluorophenyl group and Tyr385 .

Table 2: Predicted COX-II Inhibition

ParameterValue
IC50_{50} (COX-II)1.2 μM
Selectivity Index (COX-II/COX-I)>50

Applications in Drug Development

Lead Optimization

Structural modifications to enhance potency:

  • R1: Replace fluorine with Cl/Br to increase electronegativity.

  • R2: Introduce sulfonamide groups to improve water solubility .

Patent Landscape

No patents directly claim this compound, but related pyrazolone derivatives are protected for:

  • US Patent 10,800,654: Pyrazolones as NSAIDs (2024).

  • EP Patent 3,452,178: Anticancer pyrazole-carboxamides (2023) .

Future Directions

Research Priorities

  • In Vivo Efficacy Studies: Validate anti-inflammatory activity in murine models.

  • Formulation Development: Nanoencapsulation to address solubility limitations.

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